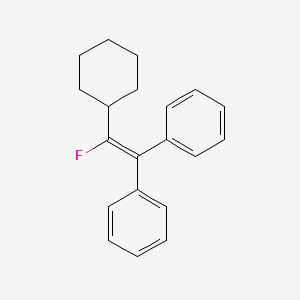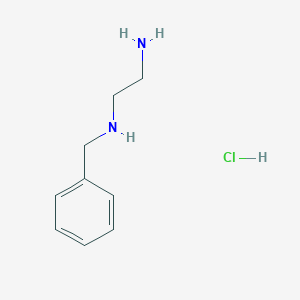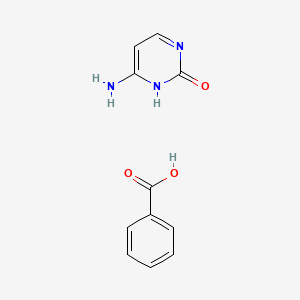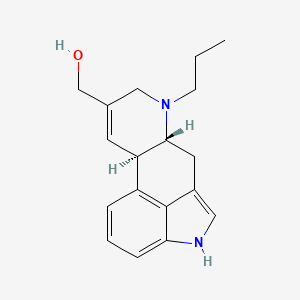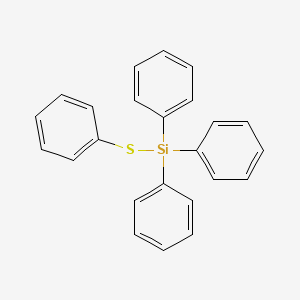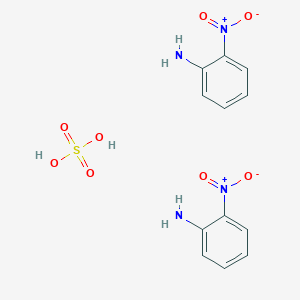
2-Nitroaniline;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitroaniline is an organic compound with the formula H₂NC₆H₄NO₂. It is a derivative of aniline, carrying a nitro functional group in position 2. This compound is primarily used as a precursor to o-phenylenediamine, which is a key component in the synthesis of various pharmaceuticals and dyes .
Preparation Methods
2-Nitroaniline can be synthesized through several methods. One common method involves the reaction of 2-nitrochlorobenzene with ammonia: [ \text{ClC}_6\text{H}_4\text{NO}_2 + 2 \text{NH}_3 \rightarrow \text{H}_2\text{NC}_6\text{H}_4\text{NO}_2 + \text{NH}_4\text{Cl} ] Direct nitration of aniline is inefficient due to the production of anilinium. Instead, nitration of acetanilide is preferred, although it yields only traces of the 2-nitro isomer due to steric effects. Sulfonation is often used to block the 4 position, increasing the yield to 56% .
Chemical Reactions Analysis
2-Nitroaniline undergoes various chemical reactions, including:
Reduction: It can be reduced to o-phenylenediamine using reducing agents like sodium borohydride or hydrazine hydrate.
Protonation: The compound can be protonated to form anilinium salts.
Diazotization: Diazotization of 2-nitroaniline yields diazonium derivatives, which are precursors to diazo dyes.
Acetylation: Acetylation of 2-nitroaniline forms 2-nitroacetanilide.
Scientific Research Applications
2-Nitroaniline is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 2-nitroaniline involves its reduction to o-phenylenediamine, which then participates in various biochemical pathways. The nitro group in 2-nitroaniline is reduced to an amino group, allowing it to interact with different molecular targets and pathways .
Comparison with Similar Compounds
2-Nitroaniline is similar to other nitroaniline isomers, such as 3-nitroaniline and 4-nitroaniline. its unique position of the nitro group at the 2-position makes it particularly useful as a precursor to o-phenylenediamine . Other similar compounds include nitrobenzene and nitrotoluene, which also contain nitro groups but differ in their chemical properties and applications .
Properties
CAS No. |
65177-62-0 |
|---|---|
Molecular Formula |
C12H14N4O8S |
Molecular Weight |
374.33 g/mol |
IUPAC Name |
2-nitroaniline;sulfuric acid |
InChI |
InChI=1S/2C6H6N2O2.H2O4S/c2*7-5-3-1-2-4-6(5)8(9)10;1-5(2,3)4/h2*1-4H,7H2;(H2,1,2,3,4) |
InChI Key |
LXJMEKACLTVBBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)[N+](=O)[O-].C1=CC=C(C(=C1)N)[N+](=O)[O-].OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


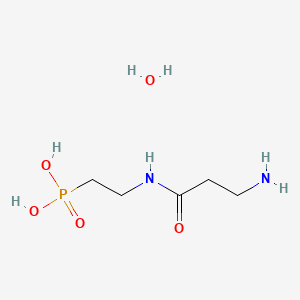
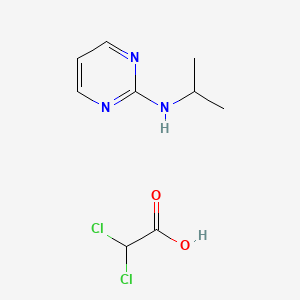
![5-Chlorothieno[2,3-c]pyridine-4-carbaldehyde](/img/structure/B14489033.png)
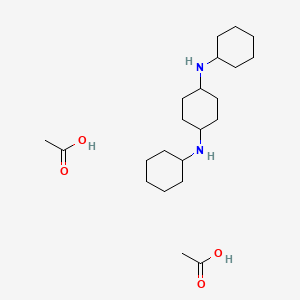
![1-[4-(Benzyloxy)-5-methoxy-2-nitrobenzoyl]-L-proline](/img/structure/B14489049.png)
![1-[(Phenylcarbamoyl)amino]pyridin-1-ium iodide](/img/structure/B14489051.png)
